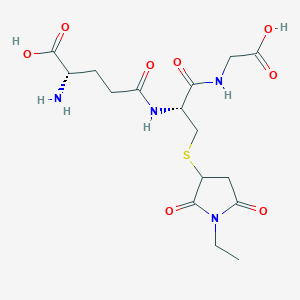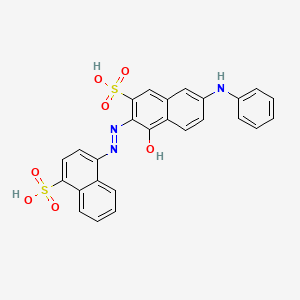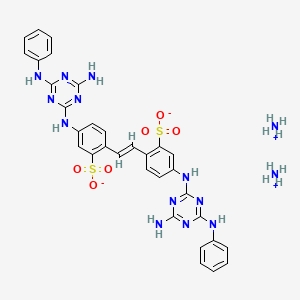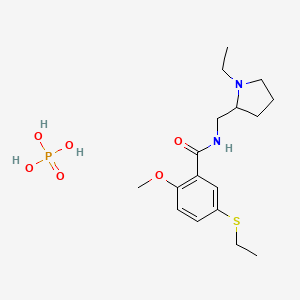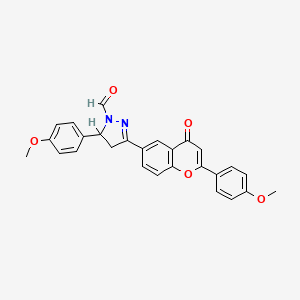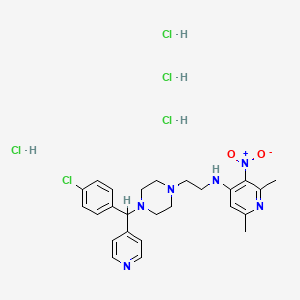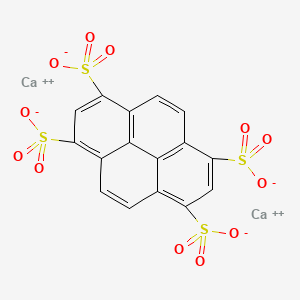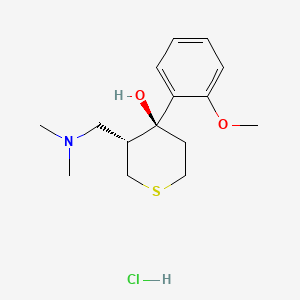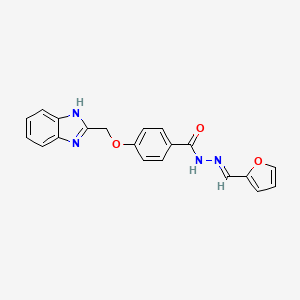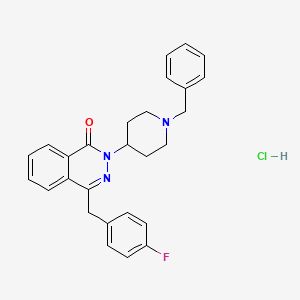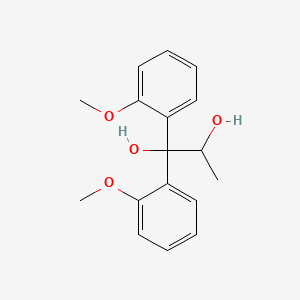
(1s,2s,3r,5s)-3-(6-Aminopurin-9-yl)-5-methoxy-cyclopentane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La preparación de KS606 implica una serie de reacciones químicas que normalmente incluyen el uso de reactivos específicos y condiciones controladas. Las rutas sintéticas a menudo implican la introducción de grupos funcionales que mejoran la estabilidad y el rendimiento del compuesto. La información detallada sobre las rutas sintéticas exactas y las condiciones de reacción para KS606 no está fácilmente disponible en el dominio público.
Métodos de Producción Industrial
La producción industrial de KS606 probablemente involucre procesos de síntesis química a gran escala que aseguren alta pureza y consistencia. Estos métodos pueden incluir el uso de reactores químicos avanzados y técnicas de purificación para lograr la calidad deseada del compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones
KS606 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional en el compuesto por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de KS606 incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las condiciones para estas reacciones generalmente involucran temperaturas controladas y niveles de pH para asegurar velocidades de reacción y rendimientos óptimos.
Principales Productos Formados
Los principales productos formados a partir de las reacciones de KS606 dependen del tipo específico de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir óxidos, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
KS606 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como catalizador en varias reacciones químicas debido a su alta estabilidad y reactividad.
Biología: KS606 se utiliza en la investigación biológica por su potencial para interactuar con moléculas y vías biológicas.
Medicina: El compuesto se está explorando por sus posibles aplicaciones terapéuticas, incluida la administración de fármacos y el tratamiento de ciertas enfermedades.
Mecanismo De Acción
El mecanismo de acción de KS606 involucra su interacción con objetivos y vías moleculares específicos. El compuesto puede ejercer sus efectos uniéndose a ciertas proteínas o enzimas, modulando así su actividad. Esta interacción puede provocar cambios en los procesos y vías celulares, lo que finalmente da como resultado los efectos terapéuticos o industriales deseados.
Comparación Con Compuestos Similares
KS606 se puede comparar con otros compuestos similares en función de sus propiedades y aplicaciones. Algunos compuestos similares incluyen:
TG-AS606C: Una grasa térmica a base de silicona con alta conductividad térmica.
S606C: Otro compuesto térmico con aplicaciones similares en dispositivos electrónicos de alto rendimiento.
KS606 se destaca por su combinación única de alta conductividad térmica, estabilidad y versatilidad en diversas aplicaciones.
Propiedades
Número CAS |
194606-92-3 |
|---|---|
Fórmula molecular |
C11H15N5O3 |
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
(1S,2S,3R,5S)-3-(6-aminopurin-9-yl)-5-methoxycyclopentane-1,2-diol |
InChI |
InChI=1S/C11H15N5O3/c1-19-6-2-5(8(17)9(6)18)16-4-15-7-10(12)13-3-14-11(7)16/h3-6,8-9,17-18H,2H2,1H3,(H2,12,13,14)/t5-,6+,8+,9-/m1/s1 |
Clave InChI |
APGYVGQPWCWWAU-CRYJXSNHSA-N |
SMILES isomérico |
CO[C@H]1C[C@H]([C@@H]([C@@H]1O)O)N2C=NC3=C(N=CN=C32)N |
SMILES canónico |
COC1CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


